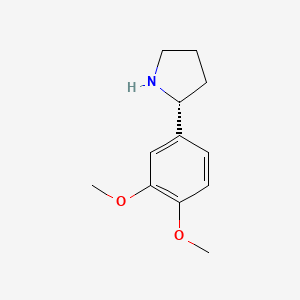
(+)-(R)-2-(3,4-dimethoxyphenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-®-2-(3,4-dimethoxyphenyl)pyrrolidine is a chiral compound with a pyrrolidine ring substituted by a 3,4-dimethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+)-®-2-(3,4-dimethoxyphenyl)pyrrolidine typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable amine to form an imine intermediate, followed by reduction to yield the desired pyrrolidine derivative. Common reducing agents used in this process include sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(+)-®-2-(3,4-dimethoxyphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Alkyl halides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated derivatives
Substitution: Alkylated pyrrolidine derivatives
Wissenschaftliche Forschungsanwendungen
(+)-®-2-(3,4-dimethoxyphenyl)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (+)-®-2-(3,4-dimethoxyphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its mechanism of action can include modulation of signal transduction pathways, enzyme inhibition, or receptor binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3,4-dimethoxyphenyl)pyrrolidine
- 3,4-dimethoxyphenethylamine
- 2-(3,4-dimethoxyphenyl)ethylamine
Uniqueness
(+)-®-2-(3,4-dimethoxyphenyl)pyrrolidine is unique due to its chiral nature, which can result in different biological activities compared to its racemic or other enantiomeric forms. This chirality can influence its binding affinity and specificity towards molecular targets, making it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C12H17NO2 |
|---|---|
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
(2R)-2-(3,4-dimethoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C12H17NO2/c1-14-11-6-5-9(8-12(11)15-2)10-4-3-7-13-10/h5-6,8,10,13H,3-4,7H2,1-2H3/t10-/m1/s1 |
InChI-Schlüssel |
QDPNOFVFBQDGHG-SNVBAGLBSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)[C@H]2CCCN2)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2CCCN2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


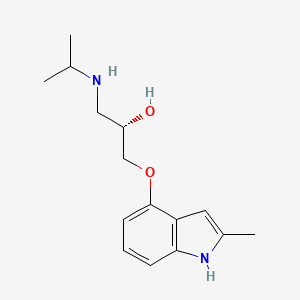
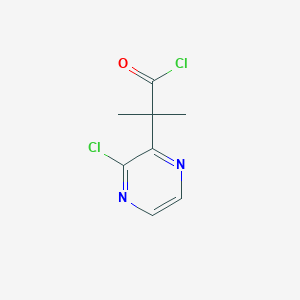
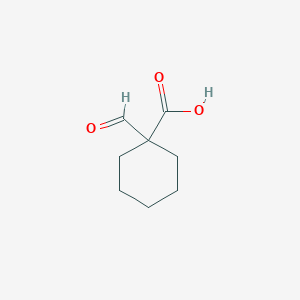


![8-(6-Fluoropyridin-2-yl)-4-methyldihydro-4l4,8l4-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborole-2,6(3H,5H)-dione](/img/structure/B13892043.png)
![[2-(17-Hydroxy-10,13,16-trimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B13892044.png)
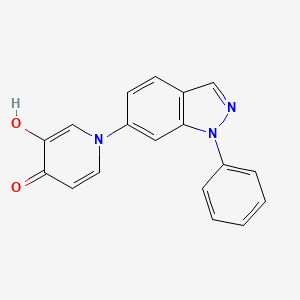
![3-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pentanoic acid](/img/structure/B13892054.png)
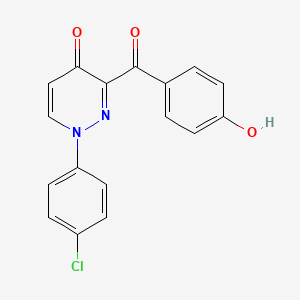
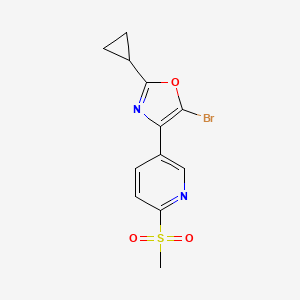
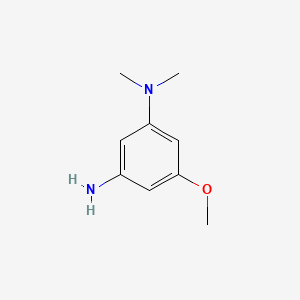
![tert-butyl N-[5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridin-3-yl]carbamate](/img/structure/B13892085.png)

